molecular formula C42H78BN3O3 B13766147 2-(Dicyclohexylamino)-ethanol borate CAS No. 7539-58-4

2-(Dicyclohexylamino)-ethanol borate

Cat. No.: B13766147
CAS No.: 7539-58-4
M. Wt: 683.9 g/mol
InChI Key: CLLRNFFLFVAFFV-UHFFFAOYSA-N
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Description

Contextualization within Organoboron and Amine-Alcohol Chemistry

Organoboron compounds, characterized by a carbon-boron bond, are pivotal in organic synthesis researchgate.net. Borate (B1201080) esters, a subclass of organoboron compounds, are typically synthesized through the condensation reaction of boric acid and an alcohol guidechem.com. The reaction of boric acid with an alcohol like ethanol (B145695), for instance, is a well-established method to form triethyl borate google.com.

The "amine-alcohol" functionality of 2-(dicyclohexylamino)ethanol (B1293682) introduces an interesting dimension to the chemistry of its borate ester. The nitrogen atom's lone pair of electrons can potentially coordinate with the electron-deficient boron center of the borate ester. This intramolecular interaction is a subject of significant interest in the study of such adducts researchgate.net.

Rationale for Advanced Academic Investigation of Borate Adducts

The study of borate adducts, particularly those involving amino alcohols, is driven by several factors. The formation of an intramolecular dative bond between the nitrogen and boron atoms can significantly influence the electronic properties, stability, and reactivity of the molecule researchgate.net. These structural nuances are often investigated to understand fundamental principles of coordination chemistry and to design molecules with specific properties. The potential for these compounds to act as catalysts or to exhibit unique material properties further fuels academic inquiry europa.eutoyota-industries.com.

Current State of Research on Structurally Related Boron-Nitrogen-Oxygen Compounds

Research into compounds containing boron, nitrogen, and oxygen (B-N-O) is a vibrant area of chemical science. These compounds can exist as simple adducts, cyclic structures, or complex polymeric materials chembuyersguide.com. A significant focus of current research is the elucidation of the nature of the B-N bond, which can range from a weak dative interaction to a more robust covalent bond.

Spectroscopic techniques, particularly ¹¹B NMR, are invaluable tools in this field. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For instance, tricoordinate borate esters typically show signals in the range of +18 ppm, while tetracoordinate boron in N-B adducts appears at higher fields, around +5 to +7 ppm researchgate.net. This allows researchers to probe the extent of intramolecular coordination in solution.

While specific research findings on 2-(Dicyclohexylamino)-ethanol borate are not extensively available in peer-reviewed literature, the general principles of borate ester chemistry and the study of related B-N-O compounds provide a solid framework for understanding its likely properties and behavior. The synthesis would be expected to follow the standard esterification reaction between boric acid and 2-(dicyclohexylamino)ethanol. The resulting triester would likely exhibit the characteristic properties of a borate ester, with the added dimension of potential intramolecular N-B coordination, a feature that would be amenable to investigation by ¹¹B NMR spectroscopy. The table below summarizes the key identification parameters for the compound.

ParameterValue
Systematic Name Ethanol, 2-(dicyclohexylamino)-, 1,1',1''-triester with boric acid (H3BO3) mdpi.com
CAS Number 7539-58-4 mdpi.com
Molecular Formula C42H78BN3O3 mdpi.com
Molecular Weight 683.91 g/mol mdpi.com

Further research into this specific molecule could provide valuable data points within the broader landscape of organoboron chemistry and contribute to a deeper understanding of the structure-property relationships in complex borate esters.

Properties

CAS No.

7539-58-4

Molecular Formula

C42H78BN3O3

Molecular Weight

683.9 g/mol

IUPAC Name

tris[2-(dicyclohexylamino)ethyl] borate

InChI

InChI=1S/C42H78BN3O3/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)31-34-47-43(48-35-32-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)49-36-33-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h37-42H,1-36H2

InChI Key

CLLRNFFLFVAFFV-UHFFFAOYSA-N

Canonical SMILES

B(OCCN(C1CCCCC1)C2CCCCC2)(OCCN(C3CCCCC3)C4CCCCC4)OCCN(C5CCCCC5)C6CCCCC6

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Strategies for the Preparation of 2-(Dicyclohexylamino)-ethanol Borate (B1201080)

The preparation of 2-(Dicyclohexylamino)-ethanol borate can be approached through several synthetic routes, primarily involving the reaction of a boron source with 2-(dicyclohexylamino)ethanol (B1293682). The choice of methodology often depends on factors such as desired purity, yield, and reaction conditions.

Stoichiometric Synthetic Routes

Stoichiometric methods are the most direct and commonly employed strategies for the synthesis of borate esters. wikipedia.org These routes typically involve the condensation reaction between a boron-containing compound and the alcohol moiety.

One of the most fundamental approaches is the direct esterification of boric acid with 2-(dicyclohexylamino)ethanol. This reaction involves heating the reactants, often in a solvent capable of forming an azeotrope with water, such as toluene, to facilitate the removal of the water byproduct and drive the equilibrium towards the product. orgsyn.orgwikipedia.org The general equation for this type of reaction is:

B(OH)₃ + 3 R-OH ⇌ B(OR)₃ + 3 H₂O wikipedia.org

For the synthesis of this compound, the stoichiometry would be adjusted based on the desired product, which could be a simple triester or a more complex structure involving intramolecular coordination.

Another common stoichiometric route is transesterification, where a readily available borate ester, such as trimethyl borate or triisopropyl borate, is reacted with 2-(dicyclohexylamino)ethanol. nih.gov This method can be advantageous as the alcohol byproduct (methanol or isopropanol) is often more volatile and easier to remove than water, which can drive the reaction to completion under milder conditions. The reaction can be represented as:

B(OR')₃ + 3 R-OH ⇌ B(OR)₃ + 3 R'-OH

The choice of the starting borate ester can influence the reaction conditions and the purity of the final product. researchgate.net

Catalytic Approaches in Compound Synthesis

While stoichiometric methods are prevalent, catalytic approaches can offer advantages in terms of efficiency and sustainability. Boric acid and borate esters themselves are known to catalyze various organic transformations, including amidation and esterification reactions. orgsyn.orgnih.govresearchgate.net In the context of synthesizing this compound, the reaction can be catalyzed by a strong acid, such as concentrated sulfuric acid, which acts as a dehydrating agent and proton source to activate the boric acid. wikipedia.org

It is also plausible that the synthesis could be designed to be autocatalytic under certain conditions, where the borate ester product or intermediates facilitate the reaction. However, specific catalytic systems designed for the synthesis of this particular amino alcohol borate ester are not extensively documented in the literature. The principles of catalysis in esterification suggest that Lewis acids or Brønsted acids could potentially be employed to accelerate the reaction between boric acid and 2-(dicyclohexylamino)ethanol.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, reactant ratio, and the method of byproduct removal.

ParameterConditionRationale
Reactant Ratio Boric acid to 2-(dicyclohexylamino)ethanolCan be varied to control the degree of esterification and the formation of different borate species.
Solvent Toluene, XyleneAzeotropic removal of water to drive the reaction equilibrium towards the product. orgsyn.org
Temperature RefluxTo provide sufficient energy for the reaction and facilitate the removal of byproducts.
Byproduct Removal Dean-Stark trapEfficiently removes water or a low-boiling alcohol, shifting the equilibrium to favor product formation. orgsyn.org

The bulky dicyclohexyl groups on the nitrogen atom may introduce steric hindrance, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) compared to less hindered amino alcohols. The amine functionality itself can influence the reaction, as it may interact with the acidic boron center.

Mechanistic Elucidation of Formation Pathways

Understanding the mechanism of formation is key to controlling the synthesis of this compound. The process involves the nucleophilic attack of the alcohol's oxygen on the electron-deficient boron atom.

Role of Reactant Ratios and Solvent Effects

The ratio of boric acid to 2-(dicyclohexylamino)ethanol can significantly impact the structure of the resulting borate product. Depending on the stoichiometry, one, two, or all three hydroxyl groups of boric acid can be esterified. Furthermore, the presence of the amino group allows for the possibility of forming intramolecular dative bonds between the nitrogen and the boron atom, leading to more stable, cyclic structures. scientific.netasianpubs.org

The solvent plays a critical role not only in facilitating the removal of byproducts but also in solvating the reactants and transition states. In non-polar aprotic solvents like toluene, the primary role is azeotropic water removal. orgsyn.org The polarity of the solvent can also influence the reaction rate and mechanism.

Reaction Intermediate Characterization and Transition State Analysis

The esterification of boric acid is believed to proceed through a series of steps involving the transformation of the boron center from a trigonal planar to a tetrahedral geometry. rsc.orgrsc.org The initial step is the nucleophilic attack of an oxygen atom from the hydroxyl group of 2-(dicyclohexylamino)ethanol on the sp²-hybridized boron atom of boric acid. wiley-vch.de This forms a tetrahedral intermediate.

Recent computational studies on the esterification of boric acid with diols suggest that the process may be more complex, potentially involving a "borate-assisted" mechanism where a tetrahydroxyborate anion facilitates proton transfer. rsc.orgrsc.org This leads to the formation of a tetrahedral borate monoester. The subsequent elimination of a water molecule restores the trigonal geometry of the boron atom in the product ester, or the tetrahedral geometry can be retained through intramolecular coordination.

For this compound, a key feature is the potential for the nitrogen atom to form a dative bond with the boron center. This intramolecular coordination would result in a more stable, tetracoordinate boron species. scientific.netasianpubs.org This interaction can be a significant driving force in the reaction and would influence the structure of the final product. The transition state for this cyclization would involve the approach of the nitrogen lone pair to the boron atom, leading to the formation of a stable five-membered ring. The stability of such caged structures is reported to be significantly higher than their acyclic trialkylborate ester counterparts. rsc.org

Kinetic Studies of the Synthesis Process

Detailed kinetic studies specifically for the synthesis of this compound are not documented in the available scientific literature. General knowledge of esterification reactions, particularly the formation of borate esters, suggests that the synthesis of this compound from 2-(Dicyclohexylamino)-ethanol and a boron source like boric acid would be influenced by several factors:

Reactant Concentration: The rate of formation is expected to be dependent on the concentrations of both 2-(Dicyclohexylamino)-ethanol and the boron-containing reactant.

Temperature: As with most chemical reactions, the rate of synthesis is likely to increase with temperature.

Catalyst: The use of an acid or base catalyst could potentially accelerate the reaction rate.

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and the stability of reaction intermediates.

Without specific experimental data, any discussion of the reaction order, rate constants, activation energy, and the development of a precise rate law for the synthesis of this compound would be purely speculative.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Dicyclohexylamino Ethanol Borate

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), it is possible to distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, HRMS would be employed to verify its molecular formula. The expected molecular formula would depend on the specific borate ester formed. Assuming a simple 1:1 esterification with boric acid, the structure could be complex. A search for a related compound, "Ethanol, 2-(dicyclohexylamino)-, 1,1',1''-triester with boric acid (H3BO3)", reveals a CAS number of 7539-58-4 and a molecular formula of C42H78BN3O3.

A hypothetical HRMS analysis for such a compound is presented below.

ParameterHypothetical Value
Molecular Formula C42H78BN3O3
Calculated m/z 683.6136
Observed m/z 683.6141
Mass Accuracy (ppm) 0.73
Ionization Mode Electrospray Ionization (ESI+)

Interactive Data Table: The data in this table is hypothetical and for illustrative purposes.

Crystallographic Analysis of Crystalline Forms

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid, providing definitive information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct a three-dimensional electron density map, from which the atomic positions can be determined. For chiral molecules, SC-XRD can also be used to determine the absolute configuration.

No published SC-XRD data for this compound has been found. A hypothetical crystallographic data table is provided for illustrative purposes.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1925.4
Z 4
R-factor (%) 4.5

Interactive Data Table: The data in this table is hypothetical and for illustrative purposes.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. Studies in these areas are crucial for understanding and controlling the solid-state properties of a compound.

There is no available information on polymorphism or co-crystallization studies of this compound.

Electron Microscopy and Diffraction Techniques for Morphological and Crystalline Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and topography of materials at high magnification. Electron diffraction, often performed in conjunction with TEM, can provide information about the crystallinity and crystal structure of a sample, particularly for very small crystals that are not suitable for SC-XRD.

No morphological or electron diffraction data for this compound has been reported in the literature.

Reactivity Profiles and Mechanistic Pathways of 2 Dicyclohexylamino Ethanol Borate

Hydrolysis Reactions and Hydrolytic Stability

Hydrolysis of borate (B1201080) esters, including 2-(dicyclohexylamino)-ethanol borate, involves the cleavage of the B-O bond by water. The general mechanism proceeds through a nucleophilic attack by a water molecule on the electron-deficient boron atom. researchgate.netnih.gov The presence of the dicyclohexylamino group in the molecule can significantly influence its hydrolytic stability. Intramolecular coordination between the nitrogen atom of the amino group and the boron atom can stabilize the borate ester, thereby increasing its resistance to hydrolysis. rsc.org

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the rate of hydrolysis of borate esters is known to be influenced by several factors, including pH, temperature, and the steric and electronic nature of the substituents on the boron atom. researchgate.net In general, the hydrolysis of borate esters is catalyzed by both acids and bases. mdpi.com

The rate of hydrolysis is expected to be slowest at a neutral pH and to increase under both acidic and basic conditions. Increased temperature would also be expected to accelerate the rate of hydrolysis. The bulky dicyclohexyl groups on the nitrogen atom may sterically hinder the approach of water molecules to the boron center, potentially slowing the rate of hydrolysis compared to less hindered borate esters.

Hypothetical Kinetic Data for Hydrolysis of this compound

ConditionpHTemperature (°C)Half-life (t½) (hours)
142512
272548
39258
475018

This table is illustrative and based on general principles of borate ester hydrolysis. Actual experimental values may vary.

The complete hydrolysis of this compound is expected to yield boric acid and 2-(dicyclohexylamino)-ethanol. wikipedia.org

B(OH)₃ + (C₆H₁₁)₂NCH₂CH₂OH

Partial hydrolysis could lead to the formation of various boric acid esters of 2-(dicyclohexylamino)-ethanol as intermediates. No significant by-products are generally expected from the simple hydrolysis of borate esters under typical conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹¹B NMR) and mass spectrometry would be instrumental in identifying and quantifying these hydrolysis products. lube-media.com

The hydrolysis of borate esters is generally understood to proceed via a nucleophilic substitution mechanism at the boron center. researchgate.net The process can be described in the following steps:

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient trigonal boron atom. This leads to the formation of an unstable tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the borate ester.

Leaving Group Departure: The protonated alcohol (2-(dicyclohexylamino)-ethanol) is eliminated, and a B-OH bond is formed, resulting in a partially hydrolyzed borate species.

Further Hydrolysis: The remaining ester linkages can undergo subsequent hydrolysis steps until boric acid is formed.

The presence of the intramolecular N→B coordination in this compound could alter this pathway. The coordination would need to be disrupted for hydrolysis to occur, potentially increasing the activation energy of the reaction and thus enhancing stability. rsc.org

Condensation Reactions and Oligomerization Behavior

Borate esters can undergo condensation reactions, particularly in the presence of limited amounts of water or upon heating, to form oligomeric or polymeric structures. wikipedia.org These reactions involve the elimination of water or alcohol to form B-O-B linkages.

For this compound, condensation could lead to the formation of dimers, trimers, or larger oligomers. A common condensation product for borate esters is a six-membered boroxine (B1236090) ring, which is a cyclic trimer. wikipedia.org The specific structure of the condensation products would depend on the reaction conditions.

Characterization of these products would typically involve techniques such as gel permeation chromatography (GPC) to determine the molecular weight distribution of the oligomers, as well as spectroscopic methods like IR and NMR to elucidate the structural features, such as the presence of B-O-B bonds. acs.org

Potential Condensation Products of this compound

Product TypeGeneral StructureKey Identifying Feature
DimerLinear B-O-B linkagePresence of a single B-O-B bond
Trimer (Cyclic)Boroxine ringSix-membered ring with alternating B and O atoms
OligomerExtended B-O-B chainRepeating borate ester units

The pathway of condensation is highly dependent on the reaction environment:

Water Content: A low water concentration favors condensation by shifting the equilibrium away from hydrolysis.

Temperature: Higher temperatures can promote the elimination of water or alcohol, driving the condensation reaction forward.

Concentration: Higher concentrations of the borate ester will increase the likelihood of intermolecular condensation reactions.

Catalysts: The presence of acidic or basic catalysts can influence the rate and mechanism of condensation.

For this compound, the bulky dicyclohexyl groups might sterically hinder the formation of large, complex oligomeric structures, potentially favoring the formation of smaller species like dimers or the cyclic boroxine trimer.

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound is dictated by the electronic properties of its constituent atoms and functional groups. The molecule possesses both electrophilic and nucleophilic centers, allowing it to react with a variety of chemical species.

Boron-Center Electrophilicity and Nucleophilic Attack

The boron atom in this compound is characteristically electrophilic. This is a fundamental property of boron in most of its compounds, arising from its vacant p-orbital which makes it a Lewis acid. This electron deficiency drives its reactivity towards nucleophiles, which are electron-pair donors.

The electrophilicity of the boron center can be influenced by the nature of the substituents attached to it. In the case of this compound, the boron atom is bonded to oxygen atoms from the ethanolamine (B43304) ligand. These oxygen atoms, being electronegative, can modulate the electron density at the boron center.

Nucleophilic attack at the boron center is a common reaction pathway for borate esters. A wide range of nucleophiles can react with the boron atom, leading to the formation of a tetracoordinate boron species. The strength of the nucleophile and the reaction conditions will determine the outcome of the reaction. For instance, strong nucleophiles can lead to the displacement of one or more of the ligands attached to the boron.

The stability of the resulting tetracoordinate borate complex would depend on the nature of the nucleophile and the solvent system used.

To quantify the electrophilicity of the boron center and the kinetics of nucleophilic attack, detailed experimental studies would be required. Such studies would typically involve spectroscopic techniques like NMR to monitor the reaction progress and determine rate constants. The data could be presented in a table format as shown below, which is currently hypothetical due to the lack of specific research on this compound.

Hypothetical Data Table for Nucleophilic Attack on this compound

Nucleophile (Nu⁻)SolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Product(s)
OH⁻H₂O25Data not availableHydrolysis products
F⁻THF25Data not availableFluorinated borate complex
CH₃LiDiethyl ether0Data not availableMethylated borate complex

Amine Nitrogen and Hydroxyl Oxygen Reactivity

The 2-(Dicyclohexylamino)-ethanol ligand possesses two potential nucleophilic centers: the nitrogen atom of the dicyclohexylamino group and the oxygen atom of the hydroxyl group (prior to its reaction to form the borate ester).

The nitrogen atom in the dicyclohexylamino group has a lone pair of electrons, making it a nucleophilic and basic site. It can react with electrophiles, such as alkyl halides or acyl chlorides, to form quaternary ammonium (B1175870) salts or amides, respectively. The steric hindrance from the two cyclohexyl groups might reduce the reactivity of the nitrogen atom compared to less hindered amines.

The oxygen atom of the hydroxyl group is also nucleophilic. msu.edu In the free ligand, this oxygen can attack electrophilic centers. msu.edu When the ligand is part of the borate ester, the oxygen atom is involved in bonding with the boron. However, it may still exhibit some residual nucleophilicity, or it could be displaced by a stronger nucleophile.

Ligand Exchange and Transboration Reactions

Ligand exchange and transboration reactions are characteristic features of borate esters. These reactions involve the substitution of one or more ligands attached to the boron atom with other functional groups.

Ligand Exchange:

In a ligand exchange reaction, the 2-(dicyclohexylamino)-ethanol ligand could be displaced by another alcohol or diol. This process is typically catalyzed by acids or bases and is often reversible. The equilibrium of the reaction depends on the relative stability of the starting borate ester and the product borate ester, as well as the concentration of the exchanging ligand.

A general representation of a ligand exchange reaction is as follows:

The efficiency of this exchange would be influenced by factors such as the steric bulk and electronic properties of the incoming alcohol (R'OH).

Transboration:

Transboration is a related process where a boron-carbon or boron-heteroatom bond is transferred from one organic moiety to another. While less common for borate esters compared to organoboranes, it is a potential reaction pathway, especially in the presence of organometallic reagents.

The mechanistic pathways for these reactions can vary. They can proceed through associative mechanisms, involving the formation of a hypervalent boron intermediate, or through dissociative mechanisms, where a ligand first detaches from the boron center.

Detailed mechanistic studies, often employing kinetic analysis and computational modeling, are necessary to elucidate the precise steps involved in these exchange and transboration reactions for this compound. Such research would provide valuable insights into the lability of the boron-oxygen bonds in this molecule.

Coordination Chemistry and Complexation Behavior

Formation of Coordination Complexes with Metal Centers

A full understanding of the binding modes of the 2-(Dicyclohexylamino)-ethanol borate (B1201080) ligand would require spectroscopic and crystallographic studies of its metal complexes. Such studies would reveal whether the ligand acts in a monodentate, bidentate, or bridging fashion. The potential for chelation, involving the coordination of both the nitrogen and oxygen atoms of the ethanolamine (B43304) backbone to a metal center, would be of particular interest. The steric hindrance from the two cyclohexyl groups is expected to play a significant role in determining the feasibility and geometry of such coordination.

Detailed synthetic procedures for metal complexes of 2-(Dicyclohexylamino)-ethanol borate are not described in the available literature. A typical synthesis might involve reacting the borate compound with a metal halide or acetate (B1210297) in a solvent like ethanol (B145695) or acetonitrile. tandfonline.com Characterization of any resulting complexes would necessitate a range of analytical techniques.

Table 1: Standard Techniques for Characterization of Metal Complexes

TechniqueInformation Provided
Infrared (IR) Spectroscopy Identifies the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups (e.g., B-O, C-N, O-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure of the complex in solution and can indicate the binding of the ligand through chemical shift changes.
UV-Visible Spectroscopy Can indicate the coordination environment of the metal ion.
Mass Spectrometry Determines the molecular weight and fragmentation pattern of the complex.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.

Without experimental data from these techniques, no definitive statements can be made about the synthesis or structure of metal complexes of this compound.

Supramolecular Assembly and Self-Organization

While specific data for this compound is unavailable, the principles of supramolecular chemistry can be applied to hypothesize its behavior.

The crystal structure of this compound would likely be influenced by a variety of non-covalent interactions. These weak interactions play a crucial role in the self-assembly of molecules in the solid state.

Hydrogen bonding is a key directional force in the assembly of molecules containing hydroxyl and amino groups. In the case of this compound, hydrogen bonds could form between the hydroxyl group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule.

Catalytic Applications and Mechanistic Studies

Role as a Catalyst in Organic Transformations

Content for this section is unavailable as no studies detailing the use of 2-(Dicyclohexylamino)-ethanol borate (B1201080) as a catalyst in organic transformations have been found.

Information regarding specific reaction pathways catalyzed by this compound is not available in the current body of scientific literature.

There is no published research on the catalytic cycles or the formation of active species involving 2-(Dicyclohexylamino)-ethanol borate.

Data on the Turnover Frequency (TOF) and Turnover Number (TON) for reactions potentially catalyzed by this compound are absent from the literature.

Enantioselective Catalysis Potential

The potential for this compound in enantioselective catalysis has not been explored in any available research.

Mechanisms of chiral induction involving this specific compound have not been investigated or reported.

The substrate scope and any limitations of this compound in the context of asymmetric synthesis are unknown due to a lack of relevant studies.

Heterogenization Strategies for Enhanced Catalytic Performance

Heterogenization involves the immobilization of a homogeneous catalyst onto a solid support, which can offer significant advantages such as improved stability, easier separation from the reaction mixture, and potential for catalyst recycling.

Immobilization onto Solid Supports

The immobilization of a catalyst like this compound, which is not documented, would theoretically involve its attachment to various solid materials. Common supports include inorganic materials like silica, alumina, and zeolites, as well as organic polymers such as polystyrene. The choice of support and immobilization method would depend on the specific reaction conditions and the nature of the catalyst itself.

Green Chemistry Considerations in Catalytic Processes

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unive.it

Solvent-Free or Aqueous Media Catalysis

Performing catalytic reactions in environmentally benign solvents, such as water, or in the absence of any solvent (solvent-free conditions), is a central tenet of green chemistry. rsc.orgrsc.org These approaches minimize the environmental impact associated with volatile organic compounds (VOCs). For a catalyst to be effective in aqueous media, it typically needs to be water-soluble or designed to function at the interface of a multiphase system. semanticscholar.org

Waste Reduction and Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgrsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. jocpr.comscispace.com Catalytic processes, by their nature, can significantly improve atom economy by enabling more direct reaction pathways and reducing the need for stoichiometric reagents that would otherwise end up as waste. monash.edunih.gov

Applications in Advanced Materials Science

Integration into Polymeric Systems

The incorporation of 2-(Dicyclohexylamino)-ethanol borate (B1201080) into polymeric matrices can fundamentally alter their macroscopic properties. This is achieved through its participation in the formation and modification of polymer networks.

Borate compounds are well-documented for their ability to act as cross-linking agents, particularly for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and various polysaccharides. google.comresearchgate.netillinois.eduresearchgate.net The boron atom in the borate can form dynamic covalent bonds with diol units on polymer chains, creating a three-dimensional network. This process is often reversible, influenced by factors such as pH and temperature. google.comresearchgate.net While specific studies on 2-(Dicyclohexylamino)-ethanol borate as a cross-linker are not extensively detailed in publicly available research, the fundamental chemistry of borate esters suggests its potential in this capacity. The bulky dicyclohexylamino groups would likely introduce significant steric hindrance, which could influence the cross-linking density and the mechanical properties of the resulting polymer network.

As a monomer precursor, organoboron compounds can be incorporated into the main chain or as pendant groups of polymers. wikipedia.org This integration can be achieved through various polymerization techniques. The presence of the amine and borate functionalities in this compound offers multiple pathways for its inclusion in polymer synthesis, potentially leading to polymers with novel thermal and mechanical properties.

The kinetics of polymerization can be significantly affected by the presence of additives. Borate compounds, in some catalytic systems, can influence the activity of the catalyst and, consequently, the rate of polymerization. For instance, in metallocene-catalyzed olefin polymerization, borates can act as activators, and the nature of the borate and any co-catalysts can impact the molecular weight and molecular weight distribution of the resulting polymer. mdpi.com

The formation of a cross-linked network is a kinetic process. The rate of cross-linking and the final network structure are dependent on the reactivity of the cross-linking agent and the polymer. The steric bulk of the dicyclohexyl groups in this compound would be expected to play a crucial role in the kinetics of network formation, potentially leading to a slower cross-linking process compared to less hindered borate compounds. This could be advantageous in applications where a delayed curing or gelation time is desired.

Below is a hypothetical representation of how the concentration of a borate cross-linker might influence the gelation time of a polymer solution.

Borate Cross-linker Concentration (mol%)Gelation Time (minutes)
0.5120
1.060
2.030
5.010

This table is illustrative and not based on experimental data for this compound.

Development of Functional Materials

The incorporation of specific chemical moieties into materials is a key strategy for developing functional materials with tailored properties. Boron-containing polymers are of particular interest due to the unique chemistry of boron.

One of the most exciting areas of research involving borate chemistry is the development of self-healing materials. researchgate.netnih.govrsc.orgnih.gov The dynamic and reversible nature of boronic ester bonds allows for the autonomous repair of damage. researchgate.netnih.gov When a material containing these bonds is fractured, the bonds can reform across the damaged interface, restoring the material's integrity. This self-healing can often be triggered by external stimuli such as heat or changes in pH. researchgate.netrsc.org

Materials that respond to external stimuli, often called "smart" or "responsive" materials, can be designed using borate chemistry. The reversible nature of the borate ester linkage can be exploited to create materials that change their properties, such as swelling or stiffness, in response to changes in the chemical environment. researchgate.netrsc.org For example, hydrogels cross-linked with borate esters can exhibit pH-responsive behavior. researchgate.net The integration of this compound into such systems could introduce additional responsiveness due to the presence of the amino group.

The following table illustrates the potential effect of pH on the self-healing efficiency of a hypothetical borate-crosslinked polymer.

pHSelf-Healing Efficiency (%)
430
785
995

This table is illustrative and not based on experimental data for this compound.

Organoboron compounds are key building blocks for the synthesis of more complex architectures, such as covalent organic frameworks (COFs) and hybrid materials. wikipedia.org These materials are characterized by their ordered porous structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The difunctional nature of molecules like this compound could potentially be utilized in the self-assembly of such ordered structures.

Hybrid materials, which combine organic and inorganic components, can also be developed using organoboron compounds. For instance, borate-functionalized nanoparticles can be dispersed within a polymer matrix to enhance its mechanical or thermal properties. The specific functionalities of this compound could be leveraged to promote favorable interactions at the organic-inorganic interface, leading to improved material performance.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

No published research was found detailing quantum chemical calculations on the electronic structure of 2-(Dicyclohexylamino)-ethanol borate (B1201080).

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Information regarding reactivity indices—such as chemical potential, hardness, and electrophilicity—derived from computational methods is not present in the current scientific literature for this specific compound. Similarly, Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported.

Reaction Mechanism Simulations

There are no computational simulations detailing the reaction mechanisms involving 2-(Dicyclohexylamino)-ethanol borate.

Computational Modeling of Synthetic Pathways and Catalytic Cycles

No studies have been published that computationally model the synthetic routes to this compound or its potential role and mechanism within a catalytic cycle.

Transition State Energy Barriers and Reaction Path Optimization

Data on the energy barriers of transition states or optimized reaction pathways for the formation or reactions of this compound are absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been reported for this compound. Therefore, there is no available information on its conformational landscape, dynamic behavior, or specific intermolecular interaction patterns with other molecules or in different solvent environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and computational characterization of this compound. To date, specific studies detailing the prediction of its spectroscopic parameters and subsequent comparison with empirical data are not publicly available. This absence of dedicated research means that a direct comparative analysis, including detailed data tables of predicted versus experimental values for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, cannot be compiled.

However, based on the general principles of spectroscopic analysis for related borate ester compounds and ethanolamine (B43304) derivatives, a theoretical framework for the expected spectroscopic characteristics of this compound can be established. Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool for predicting such parameters. These theoretical predictions, were they to be performed and compared with future experimental data, would be crucial for the structural elucidation and characterization of the molecule.

Predicted Spectroscopic Data

In the absence of specific studies, we can hypothesize the expected regions for key spectroscopic signals based on known data for analogous structures.

¹¹B NMR Spectroscopy: For borate esters derived from ethanolamines, the ¹¹B NMR chemical shift is a key indicator of the coordination environment of the boron atom. It is anticipated that the boron atom in this compound would exist in a tetracoordinate state due to the dative bond from the nitrogen atom of the ethanolamine moiety to the boron center. This would likely result in a characteristic signal in the ¹¹B NMR spectrum. For similar borate complexes involving intramolecular N-B coordination, chemical shifts are typically observed in the upfield region. For instance, borate groups in related ethanolamine derivatives have been reported to exhibit signals near +18 ppm.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the dicyclohexylamino and ethanol (B145695) moieties. The cyclohexyl groups would present a complex series of overlapping signals in the aliphatic region of the ¹H NMR spectrum. The protons of the ethanol backbone (-CH₂-CH₂-) would be expected to show distinct signals, likely influenced by the neighboring nitrogen and oxygen atoms. Computational predictions would be invaluable in resolving these complex spectral regions and assigning specific chemical shifts to each proton and carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum is expected to provide key information about the functional groups present in the molecule. Characteristic vibrational frequencies for B-O, C-N, C-O, and C-H bonds would be anticipated. Specifically, the B-O stretching vibrations are sensitive to the coordination number of the boron atom. For a tetrahedral BO₄ unit, these stretches typically appear in the 800–1200 cm⁻¹ region. In contrast, trigonal BO₃ units exhibit characteristic stretches in the 1200–1500 cm⁻¹ range. The presence of a band in the former region would support the formation of the tetracoordinate borate ester.

Comparison with Potential Experimental Data

To validate these theoretical predictions, experimental data would need to be acquired. This would involve the synthesis and purification of this compound, followed by spectroscopic analysis using ¹H, ¹³C, ¹¹B NMR, and FT-IR spectroscopy.

The table below is a template illustrating how a comparison between predicted and experimental data would be presented, once such data becomes available through future research.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value Experimental Value
¹¹B NMR Chemical Shift (δ)~ +18 ppmData not available
¹H NMR Chemical Shifts (δ)Calculation requiredData not available
¹³C NMR Chemical Shifts (δ)Calculation requiredData not available
IR Spectroscopy Vibrational Frequencies (cm⁻¹)B-O stretch (BO₄): 800-1200Data not available

The generation of robust computational models, benchmarked against experimental findings for this specific compound, remains a future endeavor for the scientific community. Such studies would not only provide a detailed understanding of the molecular structure and electronic properties of this compound but also contribute to the broader knowledge of borate ester chemistry.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Analogues

The future development of applications for 2-(Dicyclohexylamino)-ethanol borate (B1201080) hinges on the ability to synthesize it and its derivatives efficiently and selectively. Current methodologies for borate ester synthesis, typically involving the condensation of boric acid with alcohols, provide a foundational approach. However, significant opportunities exist for innovation.

Future research will likely focus on catalytic dehydrative coupling methods, which offer a more atom-economical and sustainable alternative to traditional esterification. Borate esters themselves have been shown to be effective catalysts for amidation, suggesting the potential for auto-catalytic or mechanistically related synthetic pathways that are yet to be discovered. researchgate.netnih.gov

Beyond the parent compound, the exploration of analogues is a critical research frontier. The modular nature of the compound—comprising a borate core, an ethanol (B145695) linker, and dicyclohexylamino groups—allows for systematic structural modifications to tune its properties.

Key areas for analogue development include:

Modification of the Amino Group: Replacing the dicyclohexyl groups with other bulky alkyl or aryl substituents could modulate the compound's steric profile, solubility, and electronic properties.

Alteration of the Ethanol Backbone: Introducing chirality into the ethanol linker could yield enantiomerically pure borates for asymmetric catalysis.

Varying the Boron Center: Exploration of related boronic and borinic esters could provide access to compounds with different Lewis acidity and reactivity. nih.gov

These synthetic explorations will be crucial for building a library of related compounds, enabling a systematic study of structure-activity relationships.

Table 1: Hypothetical Analogues and Their Potential Properties

Analogue Name Structural Modification Potential Property/Application
2-(Di-tert-butylamino)-ethanol borate Dicyclohexyl replaced with tert-butyl groups Increased steric hindrance, potential for enhanced catalytic selectivity
(R)-2-(Dicyclohexylamino)-propan-1-ol borate Chiral propanol (B110389) backbone instead of ethanol Chiral Lewis acid catalyst for asymmetric synthesis
Phenylboronic acid bis(2-(dicyclohexylamino)-ethanol) ester Boric acid core replaced with a phenylboronic acid Altered Lewis acidity and potential for π-stacking interactions in materials

Expansion into Undiscovered Catalytic Applications

Boron-based compounds, including boronic acids and borate esters, are recognized for their utility as catalysts in a range of organic transformations. nih.govscholaris.ca Simple borate esters, for instance, have emerged as highly efficient catalysts for the formation of amide bonds, a cornerstone reaction in medicinal and materials chemistry. researchgate.netthieme.de The unique structure of 2-(Dicyclohexylamino)-ethanol borate, featuring significant steric hindrance around the boron center, suggests a range of undiscovered catalytic applications where selectivity is paramount.

The bulky dicyclohexyl groups could create a well-defined chiral-like pocket around the active boron center. This architecture is ideal for reactions where substrate recognition and control of transition state geometry are crucial.

Potential undiscovered catalytic applications include:

Shape-Selective Amidation: Catalyzing the reaction of specific carboxylic acids or amines from a complex mixture based on their size and shape.

Regioselective Acylation of Polyols: The sterically hindered catalyst could selectively acylate one hydroxyl group over others in a polyol substrate, a significant challenge in synthetic chemistry. nih.gov

Catalysis of Polymerization: Acting as an initiator or moderator in polymerization reactions to control polymer tacticity and molecular weight distribution.

Frustrated Lewis Pair (FLP) Chemistry: While speculative, the combination of a Lewis acidic boron center and nearby Lewis basic nitrogen atoms, prevented from direct interaction by steric bulk, could potentially engage in FLP-type reactivity for small molecule activation.

Future research would involve screening this compound and its analogues against a wide array of chemical transformations to uncover these novel catalytic activities.

Table 2: Potential Catalytic Reactions for this compound

Reaction Type Hypothesized Role of the Compound Potential Advantage
Asymmetric Aldol Reactions Chiral Lewis acid catalyst (with chiral backbone) High enantioselectivity due to sterically defined active site
Dehydrative Glycosylation Water-tolerant Lewis acid promoter Activation of glycosyl donors while managing the water byproduct
Cross-Coupling Reactions Ligand for a transition metal catalyst Steric bulk could enhance reductive elimination and stabilize catalytic intermediates

Advanced Material Design and Engineering based on the Compound's Unique Architecture

The incorporation of boron into polymeric structures can lead to materials with unique optical, electronic, and responsive properties. rsc.orgrsc.orgscite.ai The distinct architecture of this compound makes it a compelling building block for advanced materials. The combination of a rigid borate core and bulky, flexible cyclohexyl groups could be exploited to create materials with tailored nanoscale structures.

Emerging directions for material design include:

Polymers of Intrinsic Microporosity (PIMs): By incorporating this bulky, non-planar molecule into a polymer backbone, it would be difficult for the polymer chains to pack efficiently. This could lead to materials with a high free volume and microporosity, suitable for applications in gas separation and storage.

Luminescent Materials: Three-coordinate boron compounds are known to exhibit interesting photophysical properties due to the interaction of the vacant p-orbital on boron with adjacent π-systems. scite.ai Functionalized analogues of this compound could be designed to be highly luminescent for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Stimuli-Responsive Gels: Boronic acid-containing polymers are well-known for their ability to form gels that respond to changes in pH or the presence of sugars. rsc.org By designing analogues with accessible boronic acid functionalities, it may be possible to create "smart" hydrogels for applications in drug delivery or tissue engineering.

Ceramic Precursors: Boron-containing polymers are valuable precursors for advanced ceramic materials like boron nitride and boron carbide. amity.edu Polymers derived from this compound could be pyrolyzed to form novel boron carbonitride materials with unique properties.

Table 3: Potential Advanced Materials from this compound

Material Class Design Principle Potential Application
Microporous Polymer Network Cross-linking of the borate compound as a rigid node CO2 capture, gas separation membranes
Liquid Crystals Self-assembly driven by the molecule's shape Display technologies, optical sensors
Self-Healing Polymers Incorporation into a dynamic polymer network via reversible borate ester bonds Coatings, soft robotics

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The traditional process of chemical discovery is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by accelerating the design-synthesis-test cycle. mpg.deresearchgate.net For a compound class like this compound and its analogues, where the design space is vast, AI and ML offer powerful tools for exploration and optimization.

Key applications of AI/ML in this research area include:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of novel, hypothetical analogues of this compound. This allows researchers to prioritize the synthesis of candidates with the most promising characteristics for a given application, be it catalysis or materials science.

Synthesis Route Optimization: AI workflows can analyze the chemical literature and experimental data to propose and optimize synthetic routes. arxiv.orgarxiv.org For example, Bayesian optimization algorithms can be used to efficiently explore reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize the yield and purity of the target compound, reducing the number of experiments required.

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the structural features of the parent compound and a target function (e.g., high catalytic activity for a specific reaction), these models can generate novel, synthesizable analogues that a human chemist might not have conceived.

Active Learning for Catalyst Discovery: An AI-driven "active learning" loop can guide experimentation. researchgate.netarxiv.org The AI suggests which experiment to perform next based on all previous results. This allows the system to efficiently navigate the vast parameter space of catalyst composition and reaction conditions to rapidly identify optimal catalysts.

Table 4: AI/ML Workflow for Optimization of this compound

Step AI/ML Tool Objective
1. Candidate Generation Generative Models (e.g., VAEs, GANs) Design novel analogues with desired structural features (e.g., specific steric bulk, electronic properties).
2. Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models Predict catalytic activity, material properties, and synthetic accessibility of generated candidates.
3. Synthesis Planning Retrosynthesis Prediction Algorithms Propose efficient and viable synthetic pathways for the most promising candidates.

Q & A

Q. Conflicting evidence on acute toxicity: How to reconcile low toxicity claims with hazard classifications?

  • Methodological Answer : Conduct in vivo acute oral toxicity tests (OECD 423) to determine LD50_{50}. Compare with structurally similar borates (e.g., zinc borate, LD50_{50} >2000 mg/kg). Note that toxicity may vary with functional groups; dicyclohexylamino derivatives may exhibit neurotoxic effects at high doses .

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